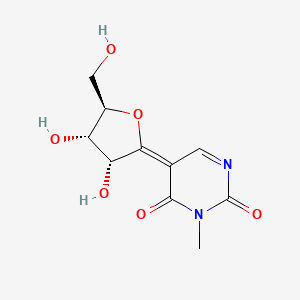
1-(2,4-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride is a synthetic organic compound It is characterized by the presence of a phenyl ring substituted with two methyl groups, an ethylamino group, and a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylbenzaldehyde and ethylamine.
Formation of Intermediate: The aldehyde group of 2,4-dimethylbenzaldehyde reacts with ethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Acylation: The amine is acylated with a suitable acylating agent to form the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(2,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride involves its interaction with molecular targets and pathways. This may include binding to specific receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism depends on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4-Dimethylphenyl)-2-(methylamino)propan-1-one: Similar structure but with a methylamino group instead of an ethylamino group.
1-(2,4-Dimethylphenyl)-2-(propylamino)propan-1-one: Similar structure but with a propylamino group instead of an ethylamino group.
Uniqueness
1-(2,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride is unique due to its specific substitution pattern and the presence of the ethylamino group. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C13H20ClNO |
|---|---|
Poids moléculaire |
241.76 g/mol |
Nom IUPAC |
1-(2,4-dimethylphenyl)-2-(ethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-5-14-11(4)13(15)12-7-6-9(2)8-10(12)3;/h6-8,11,14H,5H2,1-4H3;1H |
Clé InChI |
RMQQYNPFIBFBRC-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C)C(=O)C1=C(C=C(C=C1)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12350846.png)


![N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B12350858.png)
![4-imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride](/img/structure/B12350869.png)

![2-[[1-[2-[[40-[[6-amino-2-[[2-[[4-amino-2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-25,48,78,88,94-pentakis(4-aminobutyl)-a-(2-amino-2-oxoethyl)-22,63,72-tris(3-amino-3-oxopropyl)-69-benzyl-37-(1-hydroxyethyl)-34,60-bis(hydroxymethyl)-51,57,75-trimethyl-16-(2-methylpropyl)-3a-(2-methylsulfanylethyl)-2a,3,5a,9,15,18,21,24,27,33,36,39,47,50,53,56,59,62,65,68,71,74,77,80,87,90,93,96,99-nonacosaoxo-7a,8a,42,43,82,83-hexathia-1a,2,4a,8,14,17,20,23,26,32,35,38,46,49,52,55,58,61,64,67,70,73,76,79,86,89,92,95,98-nonacosazahexacyclo[43.35.25.419,91.04,8.010,14.028,32]nonahectane-85-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B12350890.png)

![1,5-dimethyl-6-[2-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,3-diazinane-2,4-dione](/img/structure/B12350904.png)


